

Spectral Data Analysis of 2-(4-Aminophenylthio)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Aminophenylthio)acetic acid

Cat. No.: B089599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(4-Aminophenylthio)acetic acid**, a compound of interest in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectral characteristics of **2-(4-Aminophenylthio)acetic acid**. These predictions are based on the analysis of its functional groups: a para-substituted benzene ring, a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.2-7.4	Doublet	2H	Aromatic H (ortho to -S-)
~6.6-6.8	Doublet	2H	Aromatic H (ortho to -NH ₂)
~5.0-6.0	Singlet (broad)	2H	-NH ₂
~3.6	Singlet	2H	-S-CH ₂ -

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~145-150	Aromatic C-NH ₂
~130-135	Aromatic C-S
~115-120	Aromatic C-H (ortho to -NH ₂)
~110-115	Aromatic C-H (ortho to -S-)
~35-40	-S-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3300-3500	Strong, Broad	O-H (Carboxylic Acid)	Stretching
3200-3400	Medium (two bands)	N-H (Amine)	Stretching
3000-3100	Medium	C-H (Aromatic)	Stretching
2850-2960	Medium	C-H (Aliphatic)	Stretching
1680-1720	Strong	C=O (Carboxylic Acid)	Stretching
1600-1620	Medium	N-H (Amine)	Bending
1450-1550	Medium to Strong	C=C (Aromatic)	Stretching
1210-1320	Strong	C-O (Carboxylic Acid)	Stretching
1000-1250	Medium	C-N (Amine)	Stretching
650-750	Medium	C-S (Thioether)	Stretching

Mass Spectrometry (MS)

A significant collection of mass spectra for **2-(4-Aminophenylthio)acetic acid** is available in the mzCloud database, which contains 190 mass spectra across 2 spectral trees.[\[1\]](#) The expected molecular ion peak [M]⁺ would be observed at m/z 183.0354, corresponding to the molecular weight of the compound (C₈H₉NO₂S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

- Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.
- Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and acetic acid moieties.
- Decarboxylation (-CO₂): producing a fragment at m/z 139.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(4-Aminophenylthio)acetic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H and ¹³C NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.
 - Relaxation delay: 1-5 seconds.
- ¹³C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-(4-Aminophenylthio)acetic acid** sample directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

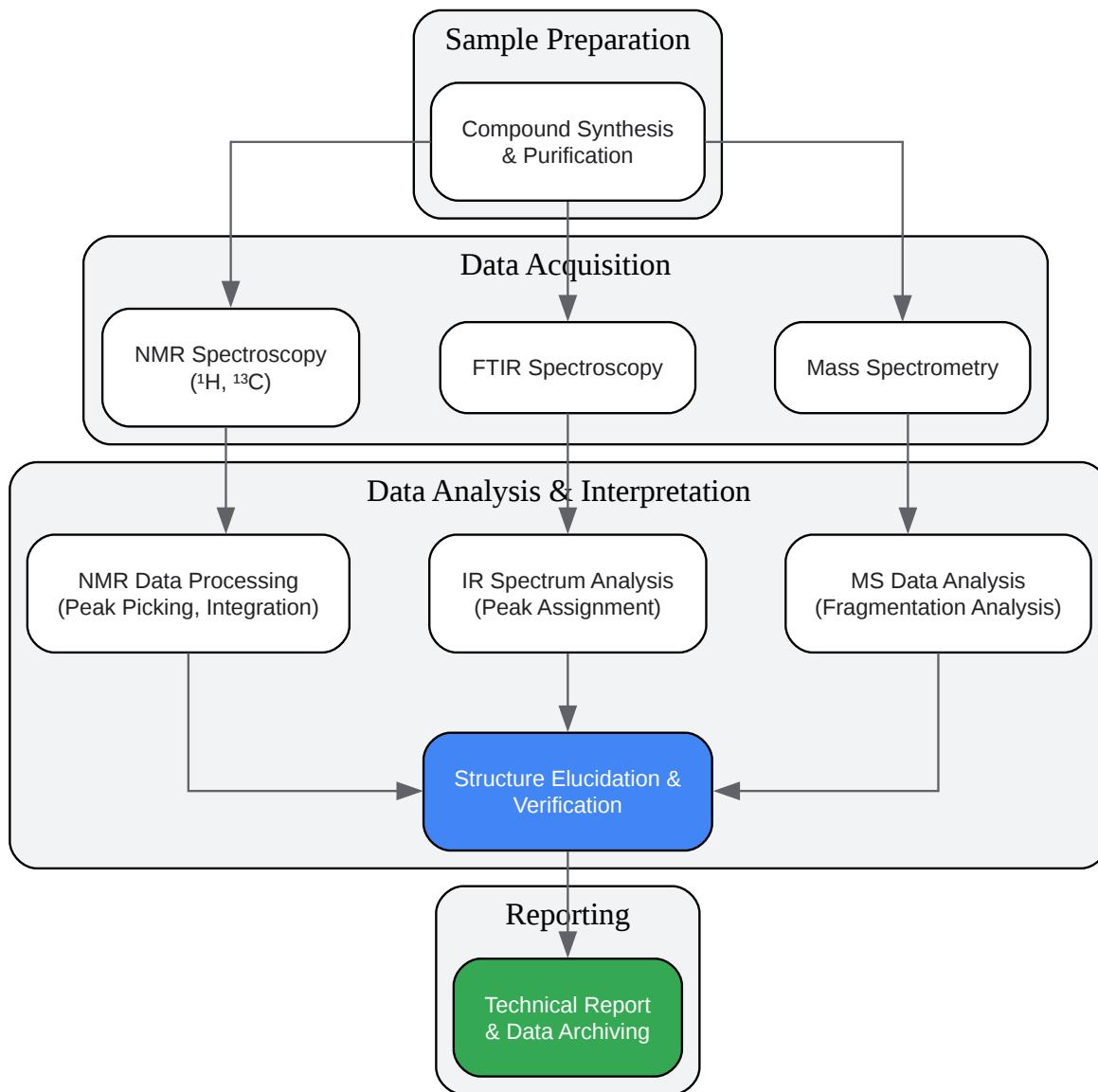
Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a dilute solution of **2-(4-Aminophenylthio)acetic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 $\mu\text{g/mL}$.


Instrument Parameters (LC-MS):

- Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.

- Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like **2-(4-Aminophenylthio)acetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mzCloud – 2 4 Aminophenylthio acetic acid [mzcloud.org]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-(4-Aminophenylthio)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089599#spectral-data-for-2-4-aminophenylthio-acetic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com